molecular formula C22H21N3O2S B11201065 3-(4-Ethoxyphenyl)-5-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(4-Ethoxyphenyl)-5-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11201065
M. Wt: 391.5 g/mol
InChI Key: AWTYTIKPGDCLTR-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-5-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-5-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the thiazole derivative with hydrazine hydrate and an appropriate carboxylic acid derivative.

    Final Coupling: The final step involves coupling the oxadiazole derivative with 4-ethoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-5-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-5-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has been studied for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: The compound has been explored for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-5-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: It may inhibit key pathways such as DNA synthesis, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Uniqueness

3-(4-Ethoxyphenyl)-5-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to its analogs. The presence of the ethoxy and ethyl groups enhances its lipophilicity and may improve its interaction with biological membranes.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H21N3O2S/c1-3-15-5-7-16(8-6-15)19-14-28-21(23-19)13-20-24-22(25-27-20)17-9-11-18(12-10-17)26-4-2/h5-12,14H,3-4,13H2,1-2H3

InChI Key

AWTYTIKPGDCLTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC

Origin of Product

United States

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